7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde
Overview
Description
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (7-MTHIP) is a small molecule that has been the subject of much scientific research in recent years. It is a naturally occurring compound found in a variety of foods, including coffee, cocoa, and some fruits and vegetables. 7-MTHIP has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, it has been studied for its potential applications in drug delivery, drug synthesis, and other laboratory experiments.
Scientific Research Applications
Synthesis and Optimization
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde and related compounds have been synthesized through various methods, demonstrating the compound's versatility in organic synthesis. Teng Da-wei (2012) explored the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, focusing on the effects of solvent and base on cyclization reactions, optimizing conditions for improved yield (Teng Da-wei, 2012). Similarly, Darapaneni Chandra Mohan, Sadu Nageswara Rao, and S. Adimurthy (2013) reported on water-mediated syntheses of imidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine derivatives, highlighting a catalyst-free approach that yields these compounds under environmentally benign conditions (Darapaneni Chandra Mohan et al., 2013).
Antimicrobial and Anticancer Activities
A study by J. Rani et al. (2017) synthesized a novel series of tetrahydroimidazo[1,2-a]pyrimidine derivatives, showing significant antimicrobial activity against various strains and potent anticancer activity against human breast cancer cell lines (J. Rani et al., 2017). This suggests the potential of this compound derivatives in developing new therapeutic agents.
Antiproliferative Properties
D. Ashok et al. (2020) highlighted the synthesis of 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives, evaluating their antiproliferative activity against cancer cell lines. Compounds showed potent activity, indicating the promise of these derivatives in cancer research (D. Ashok et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde are currently unknown. The compound is structurally similar to other tetrahydroimidazo[1,2-a]pyrazine derivatives
Mode of Action
It’s worth noting that the mode of action of a compound is typically determined by its interaction with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects are typically observed as changes in cellular function or phenotype following the compound’s interaction with its targets .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets and its overall stability . .
properties
IUPAC Name |
7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-10-2-3-11-4-7(6-12)9-8(11)5-10/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXOMJBYPJJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=C(N=C2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474376 | |
Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
623564-20-5 | |
Record name | 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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